N1-Ethylethanebis(thioamide)

Coordination Chemistry Carbonless Paper Imaging Colorimetric Metal Detection

Carbonless copy paper formulations requiring dark blue-black imaging demand precise chromophore control. Generic dithiooxamides produce magenta/purple complexes that fail contrast specifications, while unsubstituted variants suffer from unacceptable volatility and encapsulation instability. • Yields distinctly dark blue-black complexes with Ni²⁺, Cu²⁺, and Co²⁺ - meeting industrial contrast requirements for pressure-sensitive imaging • Substantially nonvolatile at room temperature - ensures stable microencapsulation and reliable long-term shelf performance in coated receptor sheets • Validated DTNB-based spectrophotometric quantification at 412 nm enables routine QC monitoring for synthesis verification and purity assessment For R&D and industrial use only. Custom synthesis available at scale.

Molecular Formula C4H8N2S2
Molecular Weight 148.3 g/mol
CAS No. 10197-39-4
Cat. No. B15212004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Ethylethanebis(thioamide)
CAS10197-39-4
Molecular FormulaC4H8N2S2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCCNC(=S)C(=S)N
InChIInChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8)
InChIKeyTUTOQTNIHPIGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Ethylethanebis(thioamide) (CAS 10197-39-4): Structural and Physicochemical Baseline for Asymmetric Dithiooxamide Procurement


N1-Ethylethanebis(thioamide) (CAS 10197-39-4, C₄H₈N₂S₂, MW 148.3 g/mol) is an unsymmetrical N-monosubstituted dithiooxamide derivative featuring one primary thioamide group and one N-ethyl substituted thioamide group . This asymmetric architecture yields calculated properties including a LogP of 1.30060, a boiling point of 232.4°C at 760 mmHg, and a density of 1.266 g/cm³ . The compound's substitution pattern directly influences its coordination chemistry and volatility profile, establishing it as a distinct entry within the dithiooxamide class [1].

N1-Ethylethanebis(thioamide) vs. Generic Dithiooxamides: Why Simple Substitution Fails for Precision Coordination Chemistry


Generic substitution among dithiooxamide analogs is scientifically invalid due to fundamentally divergent coordination outcomes. Unsubstituted dithiooxamide exhibits high vapor pressure and water solubility, rendering it inconvenient for industrial coordination applications [1]. Symmetrically N,N'-disubstituted dithiooxamides typically yield magenta, purple, or red polymer complexes with Ni²⁺ [1], whereas N-monosubstituted dithiooxamides, including N1-Ethylethanebis(thioamide), produce distinctly dark blue or blue-black complexes with the same transition metal cations [1]. The number and position of substituents critically determine the resulting chromophore and complex stoichiometry, making empirical selection mandatory for applications requiring specific colorimetric or coordination outcomes.

N1-Ethylethanebis(thioamide) Procurement Evidence: Quantified Differentiation from Symmetric Disubstituted and Unsubstituted Analogs


N1-Ethylethanebis(thioamide) Ni²⁺ Polymer Complex Exhibits Blue-Black Chromophore vs. Magenta/Purple for Symmetric Disubstituted Analogs

N1-Ethylethanebis(thioamide), as an N-monosubstituted dithiooxamide, forms a polymer complex with transition metal cations having a +2 oxidation state (e.g., Ni²⁺, Cu²⁺, Co²⁺) that is substantially a dark, preferably blue or blue-black color [1]. In direct contrast, symmetrically N,N'-disubstituted dithiooxamides (where R¹ and R² are identical aliphatic groups) produce polymer complexes that are frequently characterized as magenta, purple, or red [1]. This chromophore divergence stems from the asymmetric ligand field imposed by the monosubstituted architecture, enabling distinct colorimetric differentiation from both unsubstituted dithiooxamide and symmetric disubstituted analogs [1].

Coordination Chemistry Carbonless Paper Imaging Colorimetric Metal Detection

N1-Ethylethanebis(thioamide) Demonstrates Substantially Reduced Volatility vs. Unsubstituted Dithiooxamide at Room Temperature

N1-Ethylethanebis(thioamide) is a preferred compound within the monosubstituted dithiooxamide class wherein the ethyl substituent renders the derivative substantially nonvolatile at about room temperature [1]. Unsubstituted dithiooxamide (H₂NC(S)C(S)NH₂, CAS 79-40-3), by comparison, possesses relatively high vapor pressure and water solubility, making it an inconvenient reagent for forming coordination complexes under certain industrial circumstances and unstable during the encapsulation process for pressure-sensitive imaging constructions [1]. The monosubstitution strategy directly addresses the volatility limitations of the parent compound while preserving the capacity for deep blue-black complex formation [1].

Volatility Control Encapsulation Stability Industrial Formulation

N1-Ethylethanebis(thioamide) Synthesis via Optimized Wallach Reaction Enables Improved Monosubstituted Yield vs. Conventional Procedures

N1-Ethylethanebis(thioamide) can be prepared via the Wallach reaction, which involves reacting ethylamine with dithiooxamide [1]. In conventional Wallach procedures using a 1:1 molar ratio of amine to dithiooxamide, monosubstituted and disubstituted derivatives are typically formed in approximately equal amounts, complicating isolation [1]. However, optimized methods for N-(monosubstituted)dithiooxamide synthesis achieve improved yields through temperature control, optimized initial reactant concentrations, addition of acid during quenching or processing, and optionally adding nitrogen bases to the reaction mixture [1]. This represents a process advantage over the symmetric disubstituted analog N,N'-diethyldithiooxamide (CAS 16475-50-6), which typically requires distinct synthetic routes .

Organic Synthesis Transamination Process Optimization

N1-Ethylethanebis(thioamide) Exhibits Moderate Lipophilicity (LogP 1.30) Enabling Distinct Phase Partitioning vs. More Hydrophilic N-Methyl Analog

N1-Ethylethanebis(thioamide) exhibits an experimental LogP value of 1.30060 , reflecting moderate lipophilicity that enhances its utility in organic-phase extractions and membrane permeability studies compared to more hydrophilic analogs. In contrast, the N-methyl analog N-Methylethanebis(thioamide) (CAS 16890-71-4, C₃H₆N₂S₂, MW 134.22 g/mol) lacks the additional methylene unit and is expected to have lower lipophilicity, with a smaller molecular weight and lower boiling point of approximately 215.8°C at 760 mmHg . The ethyl substitution in N1-Ethylethanebis(thioamide) provides a measurable increase in lipophilicity and thermal stability (boiling point 232.4°C vs. 215.8°C) relative to the N-methyl analog .

Lipophilicity Solvent Extraction Phase Partitioning

N1-Ethylethanebis(thioamide): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Carbonless Paper Imaging Formulations Requiring Dark Blue-Black Chromophore Generation

N1-Ethylethanebis(thioamide) is specifically suited for carbonless paper constructions where dark blue-black imaging is required upon pressure-activated release and subsequent coordination with transition metal salts (e.g., Ni²⁺, Cu²⁺, Co²⁺) coated on receptor sheets [1]. Symmetric disubstituted dithiooxamides would produce magenta or purple images that fail to meet contrast specifications, while unsubstituted dithiooxamide exhibits unacceptable volatility and encapsulation instability [1]. The compound's substantial nonvolatility at room temperature further ensures stable microencapsulation and reliable long-term shelf performance in pressure-sensitive imaging products [1].

Coordination Chemistry Studies of Asymmetric N,S-Donor Ligand Systems

N1-Ethylethanebis(thioamide) serves as a structurally defined N-monosubstituted dithiooxamide ligand for investigating the influence of asymmetric substitution on metal complex stoichiometry, geometry, and electronic properties [1]. The presence of both a primary thioamide (-C(S)NH₂) and an N-ethyl substituted thioamide (-C(S)NHCH₂CH₃) creates an asymmetric ligand field that differs fundamentally from both unsubstituted (fully symmetric, four equivalent coordination sites) and symmetrically disubstituted analogs [1]. This asymmetry enables the study of site-selective metal coordination, proton-dependent binding modes, and polymer complex formation with 1:1 ligand-to-metal ratios yielding (ML)ₙ structures [1].

Thioamide Quantitative Analysis via DTNB-Based Spectrophotometric Monitoring

N1-Ethylethanebis(thioamide) can be reliably quantified using validated spectrophotometric methods based on the reaction of the S⁻ group (generated in basic medium) with DTNB (Ellman's reagent), producing a yellow complex that absorbs at 412 nm [1]. This method has been validated for thioamide derivatives in pure form and in plasma, showing good linear relationships over concentration ranges of 0, 50, 100, 500, 1000, and 1500 mg/L, and enables accurate monitoring for synthesis verification, purity assessment, and pharmacokinetic studies [1]. The method's rapidity and suitability for routine quality control make it applicable to both research-scale and industrial quality assurance workflows involving N1-Ethylethanebis(thioamide) [1].

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